Methyl 5-(dimethylphosphoryl)nicotinate
Overview
Description
Methyl 5-(dimethylphosphoryl)nicotinate is a chemical compound with the molecular formula C_8H_11O_4P. It is a derivative of nicotinic acid, where a dimethylphosphoryl group is attached to the 5-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with nicotinic acid or its derivatives.
Reaction Steps: The key steps involve the introduction of the dimethylphosphoryl group. This can be achieved through a series of reactions including phosphorylation and esterification.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or other purification techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups attached.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)nicotinate is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism by which Methyl 5-(dimethylphosphoryl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group plays a crucial role in its biological activity, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate: A furan derivative with similar structural features.
Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate: A pyrazine derivative with comparable properties.
Uniqueness: Methyl 5-(dimethylphosphoryl)nicotinate is unique due to its specific structural arrangement and the presence of the pyridine ring, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-dimethylphosphorylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c1-13-9(11)7-4-8(6-10-5-7)14(2,3)12/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUTWYDRPAZGIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)P(=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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